molecular formula C9H12BNO4 B13411852 4-(2-Amino-2-boronoethyl)benzoic acid

4-(2-Amino-2-boronoethyl)benzoic acid

Cat. No.: B13411852
M. Wt: 209.01 g/mol
InChI Key: NINQEUMWORBNKL-UHFFFAOYSA-N
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Description

4-(2-Amino-2-boronoethyl)benzoic acid is an organic compound that features both an amino group and a boronic acid group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-boronoethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-boronoethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-2-boronoethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Amino-2-boronoethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethyl)benzoic acid
  • 4-(2-Boronoethyl)benzoic acid
  • 4-Aminobenzoic acid
  • 4-Boronobenzoic acid

Uniqueness

4-(2-Amino-2-boronoethyl)benzoic acid is unique due to the presence of both an amino group and a boronic acid group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. The combination of these functional groups also enhances its potential as a versatile tool in various scientific and industrial applications .

Properties

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

IUPAC Name

4-(2-amino-2-boronoethyl)benzoic acid

InChI

InChI=1S/C9H12BNO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8,14-15H,5,11H2,(H,12,13)

InChI Key

NINQEUMWORBNKL-UHFFFAOYSA-N

Canonical SMILES

B(C(CC1=CC=C(C=C1)C(=O)O)N)(O)O

Origin of Product

United States

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